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molecular formula C12H14O2 B8328134 Cyclopropanecarboxylic acid, 2-phenylethyl ester

Cyclopropanecarboxylic acid, 2-phenylethyl ester

Cat. No. B8328134
M. Wt: 190.24 g/mol
InChI Key: USZCOYDYGFEKBD-UHFFFAOYSA-N
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Patent
US07785573B2

Procedure details

A 1-L, 4-neck, round-bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 258.3 g (3.00 mol, 1.00 equiv) of cyclopropanecarboxylic acid, 366.5 g (3.00 mol, 1.00 equiv) of 2-phenylethanol, and 1.14 g (0.2 wt. %) of tin oxalate (Fascat® 2001). The air was removed with three cycles of evacuation/nitrogen-fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was set at ca. 200 rpm, the nitrogen sparge was set at 0.05 scfh, and the reaction mixture was heated to 175° C. After a 2-h hold, 78.0 g of distillate had been collected. The temperature was increased to 180° C. and held for 1 h; an additional 9.6 g of distillate was collected. Finally, the temperature was increased to 190° C. and held for 2 h, and an additional 8.6 g of distillate was collected. The acid number was 5.30 mg KOH/g (98.3% conversion). The excess 2-phenylethanol (12.4% by GLC) and cyclopropanecarboxylic acid (0.82% by GLC) were removed by vacuum distillation through a 15-cm Vigreux column at 95-135° C. (10 torr) in a 101-g forecut. The crude product was distilled at 136-139° C. (10 torr) through a 15-cm Vigreux column to afford 410 g (72%) of 2-phenylethyl cyclopropanecarboxylate (99.1% pure by GLC): residual alcohol, 0.6% (GLC); APHA color, 4.0; acid number, 0.14 mg KOH/g; saponification number, 291 mg KOH/g (theor. 295 mg KOH/g). The cyclopropanecarboxylic acid distilled out of the reaction mixture with the water of reaction can be recycled to improve the yield.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
258.3 g
Type
reactant
Reaction Step Two
Quantity
366.5 g
Type
reactant
Reaction Step Two
Name
tin oxalate
Quantity
1.14 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.[C:7]1([CH2:13][CH2:14]O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[CH:1]1([C:4]([O:6][CH2:14][CH2:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:5])[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
258.3 g
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
366.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
tin oxalate
Quantity
1.14 g
Type
catalyst
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
The rate of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air was removed with three cycles of evacuation/nitrogen-fill
CUSTOM
Type
CUSTOM
Details
the nitrogen sparge
DISTILLATION
Type
DISTILLATION
Details
After a 2-h hold, 78.0 g of distillate had been collected
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 180° C.
DISTILLATION
Type
DISTILLATION
Details
an additional 9.6 g of distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the temperature was increased to 190° C.
WAIT
Type
WAIT
Details
held for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
an additional 8.6 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
The excess 2-phenylethanol (12.4% by GLC) and cyclopropanecarboxylic acid (0.82% by GLC) were removed by vacuum distillation through a 15-cm Vigreux column at 95-135° C. (10 torr) in a 101-g forecut
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 136-139° C. (10 torr) through a 15-cm Vigreux column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 410 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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